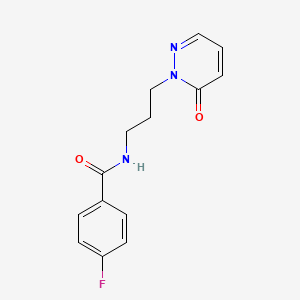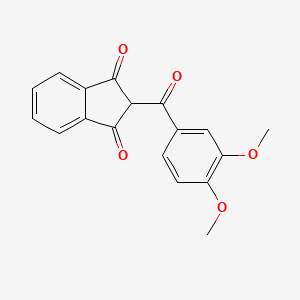![molecular formula C20H25N3O3S B2557842 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2380171-80-0](/img/structure/B2557842.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, commonly known as MORPH, is a chemical compound that has been widely studied for its potential applications in scientific research. The unique structure of MORPH makes it a promising candidate for use in a variety of biochemical and physiological experiments. In
Mécanisme D'action
The mechanism of action of MORPH is complex and varies depending on the specific application. In general, MORPH has been shown to interact with specific enzymes, receptors, and ion channels in a manner that modulates their activity. For example, MORPH has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in neuronal excitability. In cancer cells, MORPH has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MORPH are also dependent on the specific application. In neuroscience, MORPH has been shown to modulate synaptic transmission, leading to changes in neuronal activity and behavior. In cancer cells, MORPH has been shown to induce apoptosis and inhibit cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of compounds with improved pharmacological properties, such as increased potency and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MORPH in lab experiments is its unique structure, which allows for specific interactions with enzymes, receptors, and ion channels. Additionally, MORPH has been shown to have low toxicity and good bioavailability, making it a promising candidate for use in drug discovery. However, one limitation of using MORPH is its relatively complex synthesis method, which can be time-consuming and expensive. Additionally, the effects of MORPH can be highly dependent on the specific application, making it important to carefully consider the experimental design and conditions.
Orientations Futures
There are a number of future directions for the use of MORPH in scientific research. One area of interest is the development of novel compounds based on the structure of MORPH, with improved pharmacological properties and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of MORPH in different applications, and to identify potential side effects and limitations. Finally, the use of MORPH in combination with other compounds or therapies may have synergistic effects and lead to improved treatment options for a variety of diseases.
Méthodes De Synthèse
The synthesis of MORPH involves the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of MORPH can be improved through optimization of the reaction conditions, such as the choice of solvent and reaction temperature.
Applications De Recherche Scientifique
MORPH has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MORPH has been shown to modulate the activity of ion channels and receptors, making it a useful tool for studying neuronal signaling pathways. In cancer research, MORPH has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, MORPH has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(17-14-18(26-22-17)16-4-2-1-3-5-16)21-15-20(6-12-27-13-7-20)23-8-10-25-11-9-23/h1-5,14H,6-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIYNCYFIULJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557760.png)
![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)


![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)

![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)